molecular formula C9H12O2 B1347079 2-Methoxyethyl phenyl ether CAS No. 41532-81-4

2-Methoxyethyl phenyl ether

Cat. No. B1347079
CAS RN: 41532-81-4
M. Wt: 152.19 g/mol
InChI Key: IFQVEYUAIINTRX-UHFFFAOYSA-N
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Scientific Research Applications

Perfumery Compound Synthesis

2-Methoxyethyl phenyl ether, also known as phenyl ethyl methyl ether (PEME), is widely used in the flavor and fragrance industries. A green synthetic route for PEME has been developed using solid base catalysts and dimethyl carbonate as a methylating agent. This method offers an environmentally friendly alternative to traditional synthesis, which often involves hazardous chemicals. At optimum conditions, this process achieved a 95% conversion of 2-phenyl ethanol with 98% selectivity for PEME (Tambe & Yadav, 2017).

Synthesis of Glycidyl Ethers

P-(2-methoxyethyl) phenyl glycidyl ether has been synthesized via the condensation of P-(2-methoxyethyl) phenyl and epichlorohydrin, using potassium hydroxide as a catalyst. This process demonstrates an efficient method to synthesize glycidyl ethers, a class of compounds with various industrial applications, with yields reaching up to 87.2% (Zha Xiao-lin, 2003).

Organic Synthesis and Chemical Reactions

2-Methoxyethyl phenyl ether has been studied in various chemical reactions. For instance, its involvement in the regioselective iodination of aromatic ethers has been explored, demonstrating its reactivity and potential use in synthetic organic chemistry (Zupan, Iskra, & Stavber, 1997). Additionally, it serves as a traceless directing group in nickel-catalyzed cross-coupling reactions, highlighting its utility in producing enantioenriched compounds (Greene, Yonova, Williams, & Jarvo, 2012).

Marine-Derived Fungal Compounds

Research on the marine-derived fungus Aspergillus carneus has led to the isolation of phenyl ether derivatives, including3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid. These compounds have shown significant antioxidant activity, indicating the potential for applications in health and medicine (Xu, Zhang, Zhu, Cao, & Zhu, 2017).

Metabolic Studies and Toxicity Research

2-Methoxyethyl phenyl ether and its derivatives have been studied for their metabolic pathways and potential toxicological impacts. For example, the metabolism of bis(2-methoxyethyl) ether in rats has been extensively researched, contributing to a better understanding of its biochemical interactions and effects (Cheever, Richards, Weigel, Lal, Dinsmore, & Daniel, 1988).

Organometallic Chemistry

In organometallic chemistry, 2-methoxyethyl phenyl ether derivatives have been synthesized and analyzed for their potential applications. For instance, research into 2-(alkoxymethyl)phenylsilicon compounds has explored their coordination behavior and potential for pentacoordination, which can have implications in various chemical synthesis processes (Mix, Berlekamp, Stammler, Neumann, & Jutzi, 1996).

Pharmaceutical and Biomedical Research

In the context of pharmaceutical and biomedical research, 2-methoxyethyl phenyl ether compounds have been explored as potential reagents for protein crosslinking and affinity labeling. These studies contribute to our understanding of how such compounds can be used in drug development and molecular biology research (Jelenc, Cantor, & Simon, 1978).

Future Directions

The development of a green synthetic route for the synthesis of 2-Methoxyethyl phenyl ether is a significant advancement2. This method uses less hazardous chemicals, which in turn affects the purity of the perfumery compound2. Future research may focus on improving this method and exploring other potential applications of 2-Methoxyethyl phenyl ether.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

2-methoxyethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-10-7-8-11-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQVEYUAIINTRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35138-81-9
Record name Poly(oxy-1,2-ethanediyl), α-methyl-ω-phenoxy-
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DSSTOX Substance ID

DTXSID90194402
Record name 2-Methoxyethyl phenyl ether
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Molecular Weight

152.19 g/mol
Source PubChem
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Product Name

2-Methoxyethyl phenyl ether

CAS RN

41532-81-4
Record name (2-Methoxyethoxy)benzene
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Record name 2-Methoxyethyl phenyl ether
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Record name 2-Methoxyethyl phenyl ether
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Record name 2-Methoxyethyl phenyl ether
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Record name 2-methoxyethyl phenyl ether
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Synthesis routes and methods

Procedure details

A mixture of 4.70 g of phenol and 35 mL of dry N,N-dimethylformamide was added dropwise to a stirred suspension of 1.30 g of sodium hydride (95%, dispersion in mineral oil) in 15 mL of dry N,N-dimethylformamide at 5° C. Stirring was continued for 2 hours at 5° C., followed by dropwise addition of 5.20 mL of 2-bromoethyl methyl ether (technical grade, 90%) at 5° C. The mixture was allowed to come to room temperature and stirring was continued for 72 hours. The mixture was poured into water and extracted with diethyl ether. The combined extracts were washed with water and brine, dried (sodium sulfate) and concentrated to give 5.90 g of (2-methoxy-ethoxy)-benzene as an oil. EI-MS: 159 (M+).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Bocklitz - 2017 - core.ac.uk
… 1-Methoxy-2-phenoxyethane, also known as (2-methoxy)ethoxybenzene or 2-methoxyethyl phenyl ether, is a molecule that is very rarely investigated. To this date there are no reported …
Number of citations: 6 core.ac.uk

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